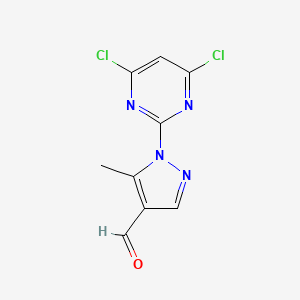
2,2'-(Ethane-1,1-diyl)difuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,1-diyl)difuran is an organic compound belonging to the class of difurans. It is characterized by two furan rings connected by an ethane bridge at the 1,1-positions. This compound has a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)difuran typically involves the acid-catalyzed condensation of furan derivatives. One common method is the reaction of 2-furylcarbinol with an aldehyde under acidic conditions to form the ethane-bridged difuran . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of 2,2’-(Ethane-1,1-diyl)difuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,1-diyl)difuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form difuran-2,2’-dicarboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Difuran-2,2’-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or alkylated difuran compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,1-diyl)difuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,1-diyl)difuran involves its interaction with molecular targets through various pathways. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting biological processes. Additionally, its ability to undergo electrophilic substitution reactions enables it to form covalent bonds with nucleophilic sites in biological molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethane-1,2-diyl)difuran: Similar structure but with a different ethane bridge position.
2,2’-(Propane-1,1-diyl)difuran: Contains a propane bridge instead of an ethane bridge.
2,2’-(Butane-1,1-diyl)difuran: Features a butane bridge, leading to different chemical properties.
Uniqueness
2,2’-(Ethane-1,1-diyl)difuran is unique due to its specific ethane-bridged structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
51300-81-3 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2-[1-(furan-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H10O2/c1-8(9-4-2-6-11-9)10-5-3-7-12-10/h2-8H,1H3 |
InChI-Schlüssel |
PGFOAEKDNPSIEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CO1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



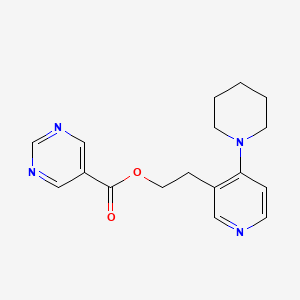
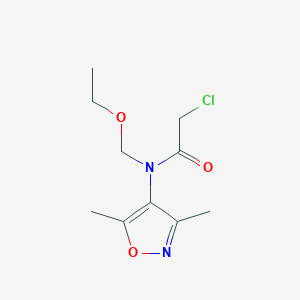
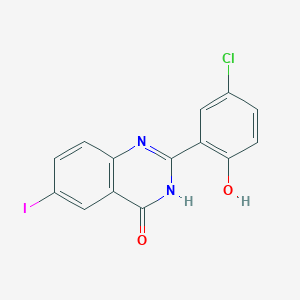

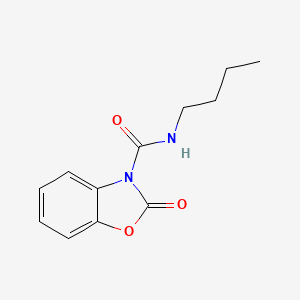
![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
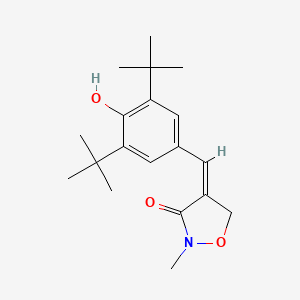
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride](/img/structure/B12909013.png)
![5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12909016.png)
